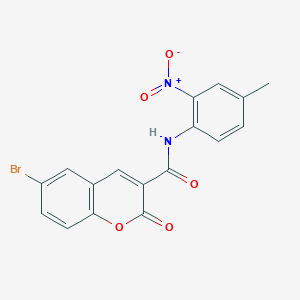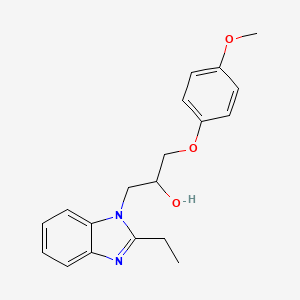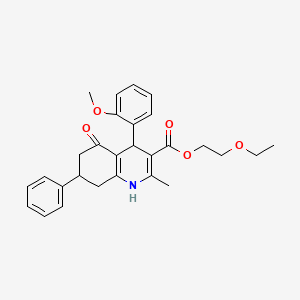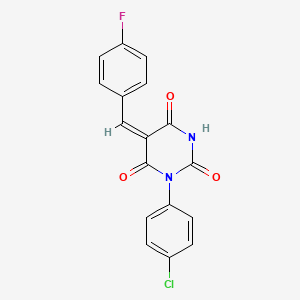
6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BMN-673, is a PARP (poly ADP-ribose polymerase) inhibitor, which has been extensively researched for its potential use in cancer treatment. PARP is an enzyme that plays a crucial role in DNA repair, and PARP inhibitors like BMN-673 have been found to be effective in killing cancer cells that have mutations in genes involved in DNA repair.
Mécanisme D'action
6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of PARP enzymes, which are involved in repairing DNA damage. When PARP is inhibited, cancer cells with DNA repair defects are unable to repair their damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to have potent antitumor activity in preclinical studies, with low toxicity in normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit tumor growth in animal models. In clinical trials, 6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising results in the treatment of BRCA-deficient tumors, with some patients experiencing complete or partial responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is its specificity for PARP enzymes, which allows for targeted inhibition of DNA repair in cancer cells. However, one limitation is that PARP inhibitors like 6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide may not be effective in all types of cancer, and may have limited efficacy in tumors that have developed resistance to chemotherapy.
Orientations Futures
There are several future directions for research on 6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide and PARP inhibitors in general. One area of focus is the development of combination therapies that can enhance the efficacy of PARP inhibitors in cancer treatment. Another direction is the investigation of PARP inhibitors in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, research is needed to better understand the mechanisms of PARP inhibition and DNA repair, which could lead to the development of more effective therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 4-methyl-2-nitroaniline with 6-bromo-2-hydroxybenzaldehyde to form a Schiff base. This is followed by a condensation reaction with ethyl cyanoacetate to form a chromene intermediate, which is then converted to the final product by reaction with carboxylic acid chloride.
Applications De Recherche Scientifique
6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of BRCA-deficient tumors. BRCA1 and BRCA2 are genes that play a critical role in DNA repair, and mutations in these genes are associated with an increased risk of breast and ovarian cancer. 6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to be effective in killing cancer cells with BRCA mutations, as well as other DNA repair deficiencies.
Propriétés
IUPAC Name |
6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O5/c1-9-2-4-13(14(6-9)20(23)24)19-16(21)12-8-10-7-11(18)3-5-15(10)25-17(12)22/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWOJYMWWJJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)

![6-(4-chlorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972447.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-thienylmethyl)benzamide](/img/structure/B4972452.png)
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B4972464.png)


![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide](/img/structure/B4972488.png)
![3-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4972502.png)


![dimethyl 2-[7-methoxy-2,2-dimethyl-1-(3-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4972513.png)
![1,3-dimethyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4972514.png)